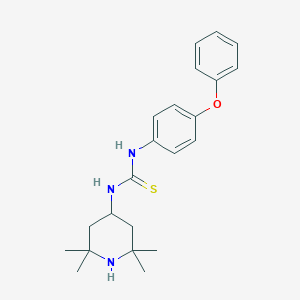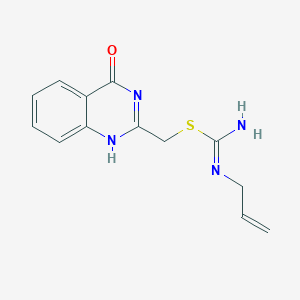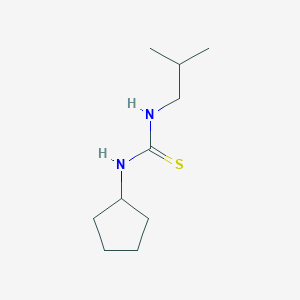
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for drug development and other applications.
Applications De Recherche Scientifique
PPTU has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. PPTU has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPTU has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of PPTU is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PPTU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation. PPTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPTU has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. PPTU has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
PPTU has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, PPTU exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, PPTU also has some limitations. The compound is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of PPTU is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on PPTU. One area of interest is the development of PPTU-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPTU and its potential applications in other fields, such as materials science and environmental science. Finally, the development of more efficient synthesis methods for PPTU may enable its widespread use as a research tool.
Méthodes De Synthèse
The synthesis of PPTU involves the reaction between 4-phenoxyaniline and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form an intermediate product, which is then reacted with thiocyanate to yield the final product. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Propriétés
Nom du produit |
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
|---|---|
Formule moléculaire |
C22H29N3OS |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C22H29N3OS/c1-21(2)14-17(15-22(3,4)25-21)24-20(27)23-16-10-12-19(13-11-16)26-18-8-6-5-7-9-18/h5-13,17,25H,14-15H2,1-4H3,(H2,23,24,27) |
Clé InChI |
QGSMKXPMWYGGRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
